molecular formula C15H13BrN4 B15193600 8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile CAS No. 87474-32-6

8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile

Cat. No.: B15193600
CAS No.: 87474-32-6
M. Wt: 329.19 g/mol
InChI Key: FZMPSYUCSLPYJG-UHFFFAOYSA-N
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Description

8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile typically involves multiple steps. One common method starts with commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. These are subjected to Fischer indolization to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile involves its interaction with specific molecular targets in cells. It is believed to bind to certain proteins or enzymes, inhibiting their function and thereby affecting cellular processes. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death) .

Properties

CAS No.

87474-32-6

Molecular Formula

C15H13BrN4

Molecular Weight

329.19 g/mol

IUPAC Name

8-bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine-2-carbonitrile

InChI

InChI=1S/C15H13BrN4/c16-11-6-14-15(18-9-11)20-13(7-12(8-17)19-14)10-4-2-1-3-5-10/h1-6,9,12-13,19H,7H2,(H,18,20)

InChI Key

FZMPSYUCSLPYJG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(NC1C3=CC=CC=C3)N=CC(=C2)Br)C#N

Origin of Product

United States

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